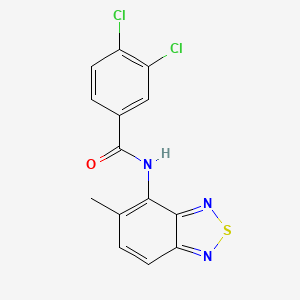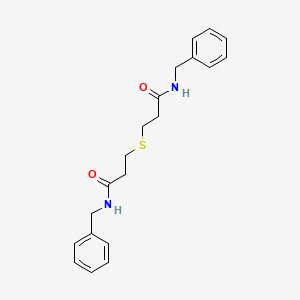
3,4-dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound with the molecular formula C14H9Cl2N3OS. It is known for its unique structure, which includes a benzamide core substituted with dichloro and benzothiadiazolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-methyl-2,1,3-benzothiadiazol-4-amine. This reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiadiazole moiety, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the oxidation state of the benzothiadiazole ring.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides, depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of the benzothiadiazole moiety.
Scientific Research Applications
3,4-Dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4-Dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the presence of the benzothiadiazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other dichlorobenzamide derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9Cl2N3OS |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H9Cl2N3OS/c1-7-2-5-11-13(19-21-18-11)12(7)17-14(20)8-3-4-9(15)10(16)6-8/h2-6H,1H3,(H,17,20) |
InChI Key |
XYOULMFXTYXCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B11562905.png)
![5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11562911.png)
![5-(Acetyloxy)-2-[(E)-{[2-(4-butylphenoxy)acetamido]imino}methyl]phenyl acetate](/img/structure/B11562915.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11562916.png)
![N-({N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11562922.png)
![[1-[(2-iodophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B11562923.png)

![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol](/img/structure/B11562927.png)
![N-(3-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11562931.png)

![(2Z)-5-amino-7-(3-methylthiophen-2-yl)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11562937.png)
![N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11562939.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11562941.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11562947.png)
